Home > Products > Screening Compounds P127512 > 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide -

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

Catalog Number: EVT-4876185
CAS Number:
Molecular Formula: C14H14BrN3O4S
Molecular Weight: 400.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    Compound Description: This series of compounds incorporates an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. They were designed and synthesized as potential antimicrobial agents. Several chemotypes were explored, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. []

4-Benzyl-1,3-oxazole Derivatives Incorporating 4-[(4-Bromophenyl)sulfonyl]phenyl Fragment

    Compound Description: These compounds are derived from phenylalanine and feature a central 4-[(4-bromophenyl)sulfonyl]phenyl unit. The series includes open-chain N-acyl-α-amino acids, N-acyl-α-amino acyl chlorides, and N-acyl-α-amino ketones, along with five-membered heterocycles like 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one and 2-aryl-4-benzyl-1,3-oxazoles. []

2-[(4-Bromo­phenyl)­iminometh­yl]-6-methoxy­phenol

    Compound Description: This compound results from reacting 2-hydr­oxy-3-methoxy­benzaldehyde with 4-bromo­phenyl­amine. The molecule displays a trans configuration across the imino bond and features an intramolecular hydrogen bond. []

    Relevance: While sharing the 4-bromophenyl group with 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, this compound differs significantly. It incorporates a methoxyphenol moiety and lacks the sulfonylhydrazinecarboxamide group, placing it in a distinct chemical class. []

(3E,5E)-1-((4-Bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

    Compound Description: This compound features a piperidin-4-one core with various substituents, including a 4-bromophenylsulfonyl group. It has been studied for its crystal structure and anti-inflammatory activity. []

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

    Compound Description: This compound features a 4-bromophenyl group attached to an acetamide unit further connected to a 2-methoxyphenyl group. []

1‐(2,4‐dichlorophenyl)‐4‐cyano‐5‐(4‐[11C]methoxyphenyl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide ([11C]JHU75528) and 1‐(2‐bromophenyl)‐4‐cyano‐5‐(4‐[11C]methoxyphenyl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide ([11C]JHU75575)

    Compound Description: These compounds were synthesized as potential radioligands for imaging CB1 receptors in the brain using positron emission tomography (PET). They are derived from the high-affinity CB1 antagonist rimonabant and feature a pyrazole core with various substitutions. []

    Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. They are mentioned in the context of research on developing PET ligands for cannabinoid receptors, with a focus on modifications to the rimonabant scaffold, and do not share significant structural features with the target compound. []

7. 5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, and 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine* Compound Description: These are a series of cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives with varying substituents at the 2-position. These compounds have been studied for their structural properties and intermolecular interactions. []* Relevance: These compounds are mentioned in the context of studying structural properties and intermolecular interactions and do not share significant structural features with 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. []

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

    Compound Description: This compound includes a central benzenesulfonamide moiety connected to a 5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl group on one side and a 2,4,6-trimethylbenzene ring on the other. It exhibits weak intramolecular π–π stacking interactions in its crystal structure. []

    Relevance: Although this compound contains both a bromophenyl and a methoxyphenyl group like 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, their core structures and connecting groups are significantly different. The presence of a morpholinylpyrimidinethiol linker and a trimethylbenzene ring instead of the sulfonylhydrazinecarboxamide moiety in the target compound highlights their distinct chemical nature. []

N-[2-[(1 S)-1 -(3-éthoxy-4-méthoxyphényl)-2-(méthyl sulfonyl)éthyl]-2,3-dihydro-1,3-dioxo-l h-isoindol-4-yl]acétamide

    Compound Description: This compound is a complex molecule featuring an isoindoline-1,3-dione core with a chiral center. It includes an ethoxymethoxyphenyl group linked to a methylsulfonylethyl side chain. []

    Relevance: While this compound contains a methoxyphenyl group and a methylsulfonyl moiety, it is structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. They differ significantly in their core structures and overall architecture, with no shared chemical classes or categories. []

(2E)-2-[1-(4-Bromophenyl)-3-(1H-imidazol-1-yl) propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide

  • Relevance: This compound shares the hydrazinecarboxamide core and a 4-bromophenyl group with 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. Despite these similarities, the presence of a dichlorophenyl group, a propylidene linker, and an imidazole ring differentiates its overall structure from the target compound. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    Compound Description: This series of compounds consists of sulfonamide derivatives with a 4-methoxyphenethyl group linked to the sulfonamide nitrogen, which is further connected to a substituted amine. These compounds were synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. []

  • Compound Description: This series explores N-alkyl, N-carboxylate, and N-sulfonyl derivatives of 2-(4-bromophenyl)- 1H-benzimidazole and 2-(6-bromochroman-2-yl)-1H-benzimidazole. []
  • Relevance: While containing a 4-bromophenyl group, these benzimidazole and bromochroman derivatives differ significantly in their core structures from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, placing them in a distinct chemical class. []

Methyl 3-(4-Bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

  • Compound Description: This complex molecule features a pyrrolidine core with various substituents, including a 4-bromophenyl and a 4-methoxyphenyl group, along with indole and β-lactam moieties. []
  • Relevance: This compound shares the 4-bromophenyl and 4-methoxyphenyl groups with 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide but differs greatly in its overall structure. The presence of a pyrrolidine core, indole, and β-lactam moieties highlights its distinct chemical nature compared to the target compound. []

15. 4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)* Compound Description: TMI-1 is a dual tumor necrosis factor-converting enzyme (TACE)/matrix metalloproteinase (MMP) inhibitor designed for rheumatoid arthritis treatment. It features a sulfonamide-hydroxamate structure with a butynyloxyphenyl substituent. []* Relevance: This compound is structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. It is mentioned in the context of research on dual TACE/MMP inhibitors, with a focus on modifications to the sulfonamide-hydroxamate scaffold, and does not share significant structural features with the target compound. []

(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Relevance: Although it shares the 4-bromophenyl and 4-methoxyphenyl groups with 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, its core structure, involving a pyrazole ring linked to a propenone unit, places it in a different chemical class. []

(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide and (2E)-2-[(2-Hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazinecarboxamide

Methyl (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

  • Compound Description: This compound includes a 4-methoxyphenyl group attached to a prop-2-enoate moiety. It also features a 4-methylbenzenesulfonamido group linked to a formylphenyl ring. []
  • Relevance: While this compound shares the 4-methoxyphenyl group with 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, their core structures and connecting groups are significantly different. The presence of a prop-2-enoate, a formylphenyl ring, and a 4-methylbenzenesulfonamido group instead of the sulfonylhydrazinecarboxamide moiety in the target compound highlights their distinct chemical nature. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

    Compound Description: This compound features a central methoxyphenyl ring with an acetamide group and a complex substituent. This substituent consists of a brominated indole ring system connected to the methoxyphenyl ring via a methylene bridge and further substituted with a phenylsulfonyl group. []

    Relevance: Although it contains both a bromophenyl and a methoxyphenyl group like 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide, their core structures and connecting groups are significantly different. The presence of a brominated indole ring system, a methylene bridge, and a phenylsulfonyl group instead of the sulfonylhydrazinecarboxamide moiety in the target compound highlights their distinct chemical nature. []

    Compound Description: These compounds represent a series of pyrazole-3-carboxamide derivatives where the N-piperidinyl ring commonly found in similar compounds, such as rimonabant, is replaced with either a 4-(4-cyanotetrahydro-2H-pyranyl) or a 1-cyanocyclohexyl ring. This modification aims to enhance metabolic stability and, in the case of the pyranyl derivative, reduce lipophilicity. []

    Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide and are not considered directly related. They are mentioned in the context of research exploring modifications to known chemical scaffolds for improved binding affinity and selectivity towards cannabinoid receptors and the translocator protein (TSPO), but they do not share significant structural features with the target compound. []

Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate

    Compound Description: This compound features a hydrazine moiety substituted with a 4-bromophenylsulfonyl group and an ethylidene butanoate group. The molecule exists as an inversion dimer linked by pairs of N—H⋯O hydrogen bonds in its crystal structure. []

Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones

    Compound Description: These two series of compounds are based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide (5) and 2-((4-methoxyphenyl)amino)-10-phenyl-10H-benzo[e][1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-dioxide (15), respectively. They were designed and tested for anticancer activity against various cancer cell lines. []

Piperazine-1,2,3-triazole Derivatives

    Compound Description: This series comprises derivatives of a lead compound, (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide) designed as a S100A2-p53 protein-protein interaction inhibitor. These compounds were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. []

    Relevance: While these compounds contain a methoxyphenyl group and a sulfonamide moiety, they are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. They are mentioned in the context of developing S100A2-p53 protein-protein interaction inhibitors for pancreatic cancer treatment, and their structural differences, including the presence of a triazole ring and a piperazine ring, put them in a separate chemical class. []

Bis(dimethylpyrazolyl)-aniline-s-triazine Derivatives

    Compound Description: This series includes compounds like 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1), N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2), and 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3). They were synthesized and characterized for their corrosion inhibition properties on carbon steel. []

    Relevance: Although PTA-2 contains a 4-bromophenyl group and PTA-3 features a 4-methoxyphenyl group, these compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. The presence of a triazine ring and two dimethylpyrazole rings in their structures distinguishes them from the target compound. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

    Compound Description: Sch.336 is a novel triaryl bis-sulfone that exhibits selective inverse agonism towards the peripheral cannabinoid receptor (CB2). It contains two methoxyphenylsulfonyl moieties attached to a central phenyl ring and is being investigated for its potential as an anti-inflammatory agent. []

    Compound Description: These compounds represent a series of arylpiperazine benzamide derivatives, designed as potential ligands for the 5-HT1A receptor. The incorporation of an isoindol-1-one moiety aims to enhance the in vivo stability compared to the parent compound, p-MPPI, which suffers from rapid metabolism. []

    Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide and are not considered directly related. They are mentioned in the context of developing more metabolically stable ligands for the 5-HT1A receptor, but their structures, featuring an isoindol-1-one core and a piperazine ring, do not align with the target compound. []

N-sulfonyl monocyclic beta-lactams

    Compound Description: These compounds are a series of cis monocyclic β-lactams featuring a sulfonyl group on the nitrogen atom. They were synthesized via Staudinger cycloaddition reactions and screened for their potential antibacterial activity. []

    Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. Despite sharing the sulfonamide functional group, the presence of the β-lactam ring and the absence of the hydrazinecarboxamide moiety in their structure significantly differentiate them from the target compound. []

(E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamides

  • Compound Description: This series includes various (E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamides, which are chalcone derivatives containing an acetamide group. These compounds were synthesized via the reaction of substituted chalcones with N-aryl-2-chloroacetamides. []
  • Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. While they contain aromatic rings and an acetamide group, the presence of a chalcone moiety and the absence of the sulfonylhydrazinecarboxamide group differentiate them from the target compound. []

Planar trans-copper(II) β-dithioester Chelate Complexes

  • Compound Description: These are a series of planar trans-copper(II) complexes coordinated with various β-dithioester ligands. These complexes have been investigated for their DNA binding and cleavage properties, as well as their anticancer activity. []
  • Relevance: These copper complexes are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. Although they share some structural similarities with other mentioned compounds, such as the presence of a methoxyphenyl group in complex 3, they are not directly related to the target compound due to their distinct chemical nature as metal complexes and the absence of the sulfonylhydrazinecarboxamide moiety. []

Phenyl Benzenesulfonylhydrazides

  • Compound Description: This series encompasses phenyl benzenesulfonyl hydrazide derivatives, including N'-(4-bromophenyl)-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl hydrazide (40). These compounds are investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and a potential target for cancer immunotherapy. []

N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide Derivatives

    Compound Description: This group comprises a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives synthesized and evaluated for their antioxidant, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase inhibitory activities. []

32. 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs* Compound Description: This series encompasses several 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs synthesized and characterized for their potential anticancer and antioxidant activities. []* Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. Despite sharing some structural similarities with other mentioned compounds, they are not directly related to the target compound due to their distinct chemical nature and the absence of the sulfonylhydrazinecarboxamide moiety. []

Sulfamoyl Benzamide Derivatives

    Compound Description: This series comprises sulfamoyl-benzamide derivatives designed to act as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a crucial role in regulating extracellular nucleotide levels, impacting various physiological and pathological processes such as thrombosis, diabetes, inflammation, and cancer. []

    Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. While they share some structural elements, such as a sulfonamide group and aromatic rings, the presence of a benzamide moiety and the absence of the hydrazinecarboxamide group differentiate them from the target compound. []

34. Thiazolidinones Containing Coumarin Moieties* Compound Description: These are coumarin derivatives incorporating a thiazolidinone ring. They were synthesized from 4-methyl-7-hydroxycoumarin and evaluated for their antibacterial and antioxidant activities. []* Relevance: These compounds are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. Despite sharing some structural similarities with other mentioned compounds, they are not directly related to the target compound due to their distinct chemical nature and the absence of the sulfonylhydrazinecarboxamide moiety. []

35. a-Aminophosphonates* Compound Description: This series includes a group of α-aminophosphonates with the general formula 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(O iPr)2, where X represents various substituents (H, Br, MeO). These compounds were synthesized and structurally characterized using NMR spectroscopy and X-ray crystallography. []* Relevance: While this series includes compounds with a 4-bromophenyl group, they are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. The presence of a phosphonate group and the absence of a sulfonamide or a hydrazinecarboxamide moiety differentiate them from the target compound. []

Radiobrominated Tyrosine Kinase Inhibitor

    Compound Description: This compound is a radiobrominated analog of the tyrosine kinase inhibitor CO-1686. It was developed as a potential positron emission tomography (PET) imaging probe for detecting epidermal growth factor receptor (EGFR) mutations, particularly the L858R/T790M double mutation, often associated with resistance to tyrosine kinase inhibitors. []

    Relevance: This radiobrominated tyrosine kinase inhibitor is structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. While they both contain a 4-bromophenyl group, the presence of a pyrimidine ring, an acrylamide linker, and a piperazine ring in the radiobrominated compound differentiates it from the target compound. Additionally, its purpose as a PET imaging probe contrasts with the potential biological activities being investigated for the target compound. []

37. Alkylimido Niobium Complexes Supported by Guanidinate Ligands* Compound Description: This series includes a range of alkylimido niobium complexes supported by various guanidinate ligands, synthesized through protonolysis reactions. These complexes were characterized and their reactivity towards isocyanates was investigated. []* Relevance: These niobium complexes are structurally distinct from 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide. They are not considered related compounds as they represent a different class of organometallic compounds and do not share significant structural features with the target compound. []

Properties

Product Name

2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

IUPAC Name

1-[(4-bromophenyl)sulfonylamino]-3-(4-methoxyphenyl)urea

Molecular Formula

C14H14BrN3O4S

Molecular Weight

400.25 g/mol

InChI

InChI=1S/C14H14BrN3O4S/c1-22-12-6-4-11(5-7-12)16-14(19)17-18-23(20,21)13-8-2-10(15)3-9-13/h2-9,18H,1H3,(H2,16,17,19)

InChI Key

VPZGAYZMAXLFEE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.